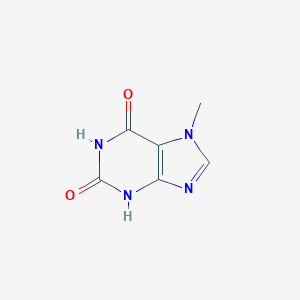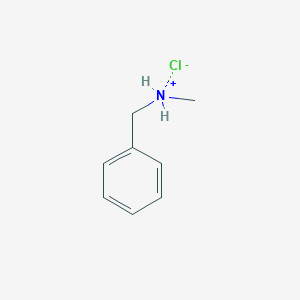![molecular formula C23H34O2Si B127835 Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane CAS No. 154265-59-5](/img/structure/B127835.png)
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane, also known as Mobius reagent, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of silanes and is widely used in organic synthesis, catalysis, and material science.1.0]hept-3-YL)ethyl]phenylsilane.
Mecanismo De Acción
The mechanism of action of Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane is complex and depends on the specific reaction or application. In general, it acts as a Lewis acid, which can coordinate with electron-rich species and activate them towards nucleophilic attack. It can also act as a nucleophile, attacking electrophilic species and forming new carbon-carbon or carbon-heteroatom bonds. Additionally, it can act as a chiral auxiliary, inducing asymmetry in reactions and leading to the formation of chiral compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane. However, it is known to be a relatively stable compound and is not expected to have significant toxicity or adverse effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane has several advantages for use in lab experiments. It is a versatile reagent and catalyst that can be used in a wide range of reactions and applications. It is also relatively easy to prepare and handle, and is commercially available from several suppliers. However, there are also some limitations to its use. It can be expensive, and the synthesis process can be complex and time-consuming. Additionally, it may not be suitable for certain reactions or applications due to its specific properties and mechanism of action.
Direcciones Futuras
There are several future directions for research on Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane. One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the development of new applications in material science, such as the preparation of novel polymers and coatings. Another area of interest is the development of new chiral ligands and catalysts based on Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane, which could lead to the synthesis of new chiral compounds with potential biological activity. Finally, there is potential for the development of new reactions and applications based on the unique properties of this compound, such as its ability to induce asymmetry in reactions and its Lewis acid/nucleophile properties.
Métodos De Síntesis
The synthesis of Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane is a multistep process that involves the reaction of 1,4-bis(2-bromoethyl)benzene with 7-oxabicyclo[4.1.0]hept-3-ene in the presence of a base to form the corresponding bis-allylic alcohol. The alcohol is then converted into the corresponding tosylate, which is reacted with trimethylsilyl lithium to form the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane has found numerous applications in scientific research, particularly in organic synthesis and catalysis. It is widely used as a reagent for the preparation of various organic compounds, such as cyclic ethers, lactones, and lactams. It can also be used as a catalyst for various reactions, such as the Diels-Alder reaction, Michael addition, and asymmetric synthesis. Additionally, it has been used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of biologically active compounds.
Propiedades
Número CAS |
154265-59-5 |
|---|---|
Nombre del producto |
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane |
Fórmula molecular |
C23H34O2Si |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
methyl-bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-phenylsilane |
InChI |
InChI=1S/C23H34O2Si/c1-26(19-5-3-2-4-6-19,13-11-17-7-9-20-22(15-17)24-20)14-12-18-8-10-21-23(16-18)25-21/h2-6,17-18,20-23H,7-16H2,1H3 |
Clave InChI |
WJLXMNAAJLNWAB-UHFFFAOYSA-N |
SMILES |
C[Si](CCC1CCC2C(C1)O2)(CCC3CCC4C(C3)O4)C5=CC=CC=C5 |
SMILES canónico |
C[Si](CCC1CCC2C(C1)O2)(CCC3CCC4C(C3)O4)C5=CC=CC=C5 |
Pictogramas |
Irritant |
Sinónimos |
METHYL-BIS[2-(7-OXABICYCLO[4.1.0]HEPT-3-YL)ETHYL]PHENYLSILANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



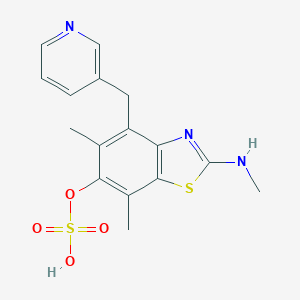
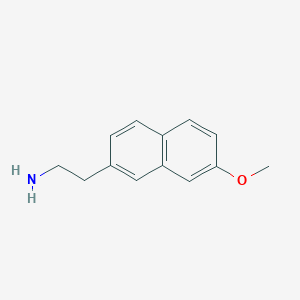
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
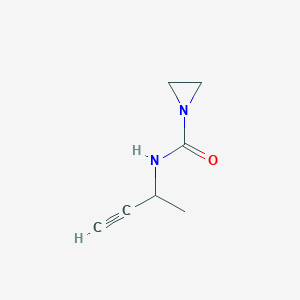
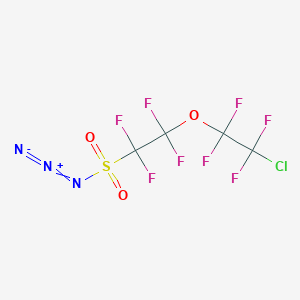
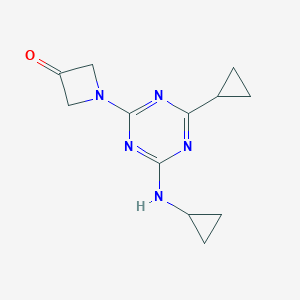
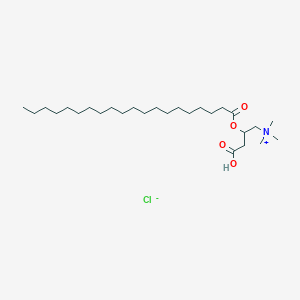
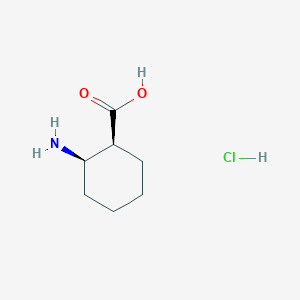
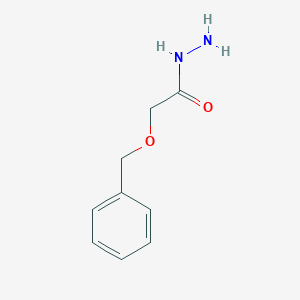
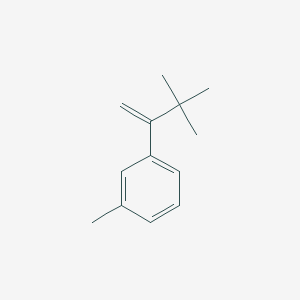
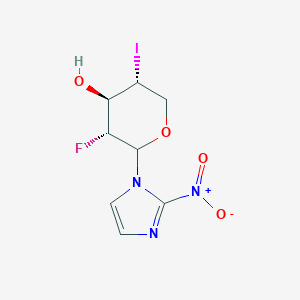
![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)
